molecular formula C7H5BrN2S B12848824 6-Bromo-2-methylthiazolo[4,5-b]pyridine

6-Bromo-2-methylthiazolo[4,5-b]pyridine

Cat. No.: B12848824
M. Wt: 229.10 g/mol
InChI Key: FHIXGGOGFGPGOO-UHFFFAOYSA-N
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Description

6-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction results in the formation of the target compound with high yield.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-methylthiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives of this compound.

Scientific Research Applications

6-Bromo-2-methylthiazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

  • 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
  • 6-Bromo-2-methylthiazolo[5,4-b]pyridine

Comparison: 6-Bromo-2-methylthiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which includes a bromine atom at the 6-position and a methyl group at the 2-position

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

FHIXGGOGFGPGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=N2)Br

Origin of Product

United States

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